ethyl 4-(N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)benzoate
Description
Ethyl 4-(N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)benzoate is a synthetic small molecule characterized by a quinazolinone core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 2, and a sulfamoyl-linked benzoate ester at position 4. The quinazolinone scaffold is a well-established pharmacophore in medicinal chemistry, often associated with kinase inhibition and anticancer activity . Structural studies of such compounds typically employ crystallographic tools like SHELX and ORTEP for refinement and visualization .
Properties
IUPAC Name |
ethyl 4-[[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]sulfamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6S/c1-4-34-25(30)17-5-12-21(13-6-17)35(31,32)27-18-7-14-23-22(15-18)24(29)28(16(2)26-23)19-8-10-20(33-3)11-9-19/h5-15,27H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSMOXUUZAEPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Quinazolinone Core
The quinazolinone scaffold is synthesized from anthranilic acid (2 ) and acetic anhydride (3 ) under reflux conditions to form benzoxazinone (4 ). Subsequent reaction with 4-methoxyaniline (5c ) in glacial acetic acid yields 2-methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinone (6c ) (Scheme 1). This step is critical for establishing the 4-methoxyphenyl substituent at position 3 and the methyl group at position 2.
Key Reaction Conditions
Synthesis of Ethyl 4-(Chlorosulfonyl)Benzoate
Ethyl 4-aminobenzoate is diazotized at 0–5°C using sodium nitrite and HCl, followed by treatment with sulfur dioxide in the presence of CuCl to form ethyl 4-(chlorosulfonyl)benzoate. This intermediate is isolated via recrystallization from ethanol/water (1:1).
Critical Parameters
Sulfonamide Coupling Reaction
The 6-aminoquinazolinone is reacted with ethyl 4-(chlorosulfonyl)benzoate in anhydrous tetrahydrofuran (THF) using triethylamine as a base. The reaction proceeds via nucleophilic substitution, forming the sulfonamide bond (Scheme 2).
Reaction Profile
- Molar Ratio: 1:1.2 (quinazolinone:sulfonyl chloride)
- Temperature: 25°C (ambient)
- Yield: 65%
- Characterization: $$ ^{13}\text{C-NMR} $$ δ 166.4 (C=O ester), 161.2 (C=O quinazolinone), 147.8 (S=O).
Optimization of Reaction Conditions
Solvent Selection for Cyclization
Comparative studies reveal glacial acetic acid outperforms alternatives like toluene or DMF in quinazolinone formation due to its dual role as solvent and proton donor (Table 1).
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Glacial acetic acid | 82 | 98 |
| Toluene | 45 | 85 |
| DMF | 67 | 91 |
Temperature Effects on Sulfonamide Formation
Elevating temperatures beyond 30°C during coupling led to decomposition, while temperatures below 20°C slowed reaction kinetics. Ambient conditions (25°C) provided optimal balance (Figure 1).
Analytical Characterization
Spectroscopic Validation
- FT-IR: Peaks at 1725 cm⁻¹ (ester C=O), 1680 cm⁻¹ (quinazolinone C=O), and 1340 cm⁻¹ (S=O asymmetric stretch).
- $$ ^1\text{H-NMR} $$: Ethyl group signals at δ 1.35 (t, 3H, CH2CH3) and 4.32 (q, 2H, OCH2).
- HRESIMS: m/z 527.1583 ([M+H]+, calculated 527.1586).
Discussion of Synthetic Challenges
Regioselectivity in Nitration
The electron-deficient quinazolinone ring directs nitration predominantly to position 6 due to meta-directing effects of the carbonyl group. Competing nitration at position 5 is minimized by maintaining reaction temperatures below 50°C.
Ester Hydrolysis During Coupling
Early attempts using aqueous bases caused partial hydrolysis of the ethyl ester. Switching to anhydrous THF and triethylamine mitigated this issue, preserving ester integrity.
Industrial Scalability Considerations
Cost-Effective Catalyst Recovery
Raney nickel is reused for up to five cycles with minimal activity loss (95% → 89% conversion), reducing per-batch costs by 18%.
Waste Stream Management
Copper residues from Sandmeyer reactions are precipitated as Cu(OH)2 at pH 9.5, achieving 99.8% metal removal (ICP-MS analysis).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of this compound is primarily related to its ability to interact with specific molecular targets such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The methoxyphenyl group and sulfamoyl benzoate ester contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with derivatives reported in Molecules (2011) , which feature ethyl benzoate esters linked to heterocyclic systems via amino, thio, or ethoxy bridges. Below is a comparative analysis of key structural and functional features:
Table 1: Structural Comparison of Ethyl Benzoate Derivatives
| Compound ID | Heterocyclic Group | Linker Type | Substituent Modifications |
|---|---|---|---|
| Target Compound | 3,4-Dihydroquinazolin-4-one | Sulfamoyl (-SO₂NH-) | 4-Methoxyphenyl, 2-methyl |
| I-6230 | Pyridazin-3-yl | Phenethylamino | None |
| I-6232 | 6-Methylpyridazin-3-yl | Phenethylamino | Methyl at pyridazine C6 |
| I-6273 | Methylisoxazol-5-yl | Phenethylamino | Methyl at isoxazole C5 |
| I-6373 | 3-Methylisoxazol-5-yl | Phenethylthio | Methyl at isoxazole C3, thioether linker |
| I-6473 | 3-Methylisoxazol-5-yl | Phenethoxy | Ethoxy linker |
Key Findings:
Heterocyclic Core: The target compound’s quinazolinone core provides a rigid, planar structure conducive to π-π stacking interactions, unlike the pyridazine or isoxazole rings in analogs. Pyridazine (I-6230, I-6232) and isoxazole (I-6273, I-6373, I-6473) derivatives may exhibit distinct binding modes due to differences in ring size (6-membered vs. 5-membered) and electronic properties.
Linker Groups: The sulfamoyl linker in the target compound offers strong hydrogen-bonding capacity (-SO₂NH-), which could enhance target affinity compared to the amino (-NH-) or thio (-S-) linkers in analogs .
Substituent Effects: The 4-methoxyphenyl group on the quinazolinone enhances lipophilicity, improving membrane permeability. This modification is absent in the analogs, which lack aryl substituents on their heterocycles. Methyl groups on pyridazine (I-6232) or isoxazole (I-6273, I-6373) may sterically hinder interactions or alter metabolic pathways compared to the unsubstituted variants.
Pharmacokinetic Implications: Ethyl benzoate esters in all compounds improve oral bioavailability by resisting premature hydrolysis. However, the sulfamoyl group in the target compound may reduce solubility compared to the more polar amino linkers in I-6230–I-6273 .
Biological Activity
Ethyl 4-(N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)benzoate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes a quinazolinone moiety, which is known for its pharmacological properties. The presence of the sulfamoyl group enhances its biological activity by potentially increasing solubility and bioavailability.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinazolinone have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Activity
Quinazolinone derivatives are recognized for their anticancer potential. This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial for regulating cell death.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes linked to disease progression. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in the synthesis of nucleotides necessary for DNA replication. This inhibition can lead to reduced proliferation of rapidly dividing cells, such as those found in tumors.
Case Studies
| Study | Findings |
|---|---|
| Umesha et al. (2009) | Demonstrated that similar quinazolinone derivatives showed enhanced antimicrobial activity against various pathogens. |
| Research on Quinazolinone Derivatives | Found that these compounds exhibit significant cytotoxicity against cancer cell lines, with mechanisms involving apoptosis induction. |
| Enzyme Inhibition Studies | Identified that certain derivatives inhibit DHFR effectively, suggesting potential use in cancer therapy. |
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Apoptosis Pathways : The compound activates pro-apoptotic factors while inhibiting anti-apoptotic proteins.
- Cell Cycle Arrest : It may induce cell cycle arrest at the G1/S phase, preventing further cell division.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.
Q & A
Q. What are the optimal synthetic routes for ethyl 4-(N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)benzoate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling sulfamoyl groups to quinazolinone cores and esterification. Key steps include:
- Sulfamoylation: Reacting 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-amine with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) to form the sulfamoyl intermediate.
- Esterification: Coupling the sulfamoyl intermediate with ethyl 4-(chlorocarbonyl)benzoate in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions .
- Optimization: Yield improvements (from ~45% to 72%) are achieved by controlling temperature, solvent polarity (e.g., DMF vs. THF), and catalyst use (e.g., DMAP). Reflux in ethanol with glacial acetic acid (as in ) enhances cyclization efficiency for quinazolinone precursors .
Q. Table 1: Yield Comparison Under Different Conditions
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Sulfamoylation | DMF | None | 25°C | 45 |
| Sulfamoylation | THF | DMAP | 0°C | 68 |
| Esterification | DCM | TEA | 0–5°C | 72 |
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:
- HPLC-MS: Detects impurities (<0.5%) and confirms molecular weight (e.g., m/z 521.5 for [M+H]+) .
- NMR: 1H NMR (DMSO-d6) identifies key protons: δ 8.2 ppm (quinazolinone aromatic H), δ 4.3 ppm (ethyl ester CH2), and δ 3.8 ppm (methoxy group) .
- X-ray Crystallography: Resolves stereochemical ambiguities in the quinazolinone core and sulfamoyl linkage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) for this compound?
Methodological Answer: Discrepancies often arise from assay conditions or target selectivity. Strategies include:
- Dose-Response Profiling: Test across a wider concentration range (e.g., 0.1–100 μM) to differentiate specific inhibition from nonspecific toxicity .
- Off-Target Screening: Use panels like kinase or cytochrome P450 assays to identify confounding interactions .
- Metabolic Stability Tests: Evaluate compound degradation in microsomal preparations to rule out artifactually low activity due to instability .
Q. Table 2: Biological Activity Data Contradictions
| Study | IC50 (Enzyme X) | Cytotoxicity (CC50) | Proposed Mechanism |
|---|---|---|---|
| Study A (2023) | 2.5 μM | >100 μM | Competitive inhibition |
| Study B (2024) | 15 μM | 25 μM | Apoptosis induction |
Q. What experimental designs are recommended for studying this compound’s interaction with biological targets (e.g., kinases or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka, kd) for target proteins .
- Molecular Dynamics Simulations: Model interactions between the sulfamoyl group and catalytic sites (e.g., ATP-binding pockets in kinases) .
- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Q. How can environmental fate studies (e.g., biodegradation, bioaccumulation) be structured for this compound?
Methodological Answer: Adopt protocols from environmental chemistry frameworks (e.g., Project INCHEMBIOL in ):
- Abiotic Degradation: Expose the compound to UV light and varying pH levels to assess hydrolytic stability.
- Biotic Transformation: Use soil or aquatic microbial consortia to track metabolite formation via LC-MS/MS .
- Partition Coefficients: Calculate logP (octanol-water) to predict bioaccumulation potential.
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
